N-(2-chloro-5-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)bicyclo[221]heptane-2-carboxamide is a complex organic compound that features a bicyclic heptane structure with a carboxamide group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the carboxamide group: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with an appropriate amine.
Substitution on the phenyl ring: The final step involves the nitration and chlorination of the phenyl ring to introduce the 2-chloro-5-nitro substituents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine and nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation reactions: The compound can undergo oxidation reactions, particularly at the bicyclic heptane core.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction reactions: Typical reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Substitution reactions: Products include derivatives with different substituents on the phenyl ring.
Reduction reactions: The major product is the corresponding amine derivative.
Oxidation reactions: Products include oxidized derivatives of the bicyclic heptane core.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological research: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Industrial applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and substituents allow it to fit into binding sites, potentially inhibiting or modulating the activity of its targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxylate
- 2-chlorobicyclo[2.2.1]heptane-2-carboxamide
Uniqueness
N-(2-chloro-5-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the bicyclic heptane core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-12-4-3-10(17(19)20)7-13(12)16-14(18)11-6-8-1-2-9(11)5-8/h3-4,7-9,11H,1-2,5-6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMOJOKMAVMPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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